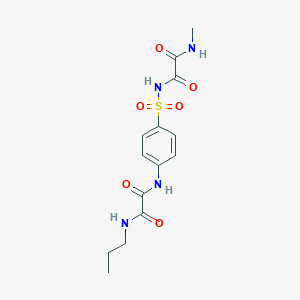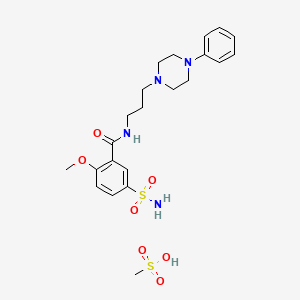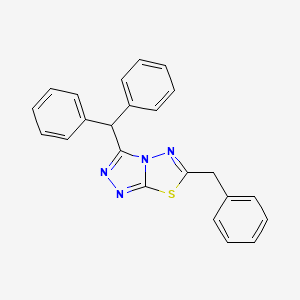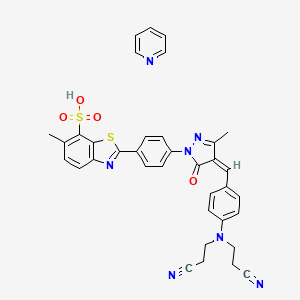
Einecs 282-120-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Haynes 282 is synthesized through a series of metallurgical processes. The primary components include nickel, chromium, cobalt, and molybdenum. The alloy is produced by melting these elements together in a vacuum induction furnace, followed by casting into ingots. The ingots are then subjected to hot working processes such as forging and rolling to achieve the desired mechanical properties .
Industrial Production Methods: In industrial settings, Haynes 282 is produced using advanced metallurgical techniques. The alloy undergoes a series of heat treatments, including solution annealing and aging, to enhance its mechanical properties. These treatments involve heating the alloy to specific temperatures and holding it for a predetermined time before cooling it at controlled rates .
Chemical Reactions Analysis
Types of Reactions: Haynes 282 undergoes various chemical reactions, primarily oxidation and reduction. The alloy exhibits excellent oxidation resistance due to the formation of a protective oxide layer on its surface. This layer consists of chromium oxide and aluminum oxide, which prevent further oxidation of the underlying metal .
Common Reagents and Conditions: The oxidation resistance of Haynes 282 is tested under high-temperature conditions, typically ranging from 800°C to 1000°C. The alloy is exposed to oxidizing environments, and its performance is evaluated based on the formation and stability of the oxide layer .
Major Products Formed: The major products formed during the oxidation of Haynes 282 include chromium oxide, aluminum oxide, and titanium oxide. These oxides form a protective barrier that enhances the alloy’s resistance to high-temperature corrosion .
Scientific Research Applications
Haynes 282 has a wide range of scientific research applications due to its exceptional properties. In the field of chemistry, it is used as a material for high-temperature reactors and catalytic converters. In biology and medicine, the alloy’s biocompatibility makes it suitable for medical implants and devices. In the aerospace industry, Haynes 282 is used in the manufacture of turbine blades and other components exposed to extreme temperatures .
Mechanism of Action
The mechanism by which Haynes 282 exerts its effects is primarily through the formation of a stable oxide layer on its surface. This layer acts as a barrier, preventing further oxidation and degradation of the alloy. The molecular targets involved in this process include chromium, aluminum, and titanium, which form the protective oxides .
Comparison with Similar Compounds
Similar Compounds:
- Inconel 718
- Hastelloy X
- Waspaloy
Uniqueness: Haynes 282 stands out due to its superior weldability and fabricability compared to other nickel-based superalloys. Its unique combination of high-temperature strength and resistance to oxidation makes it a preferred choice for applications requiring long-term stability under extreme conditions .
Properties
CAS No. |
84100-40-3 |
|---|---|
Molecular Formula |
C36H31N7O4S2 |
Molecular Weight |
689.8 g/mol |
IUPAC Name |
2-[4-[(4Z)-4-[[4-[bis(2-cyanoethyl)amino]phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]phenyl]-6-methyl-1,3-benzothiazole-7-sulfonic acid;pyridine |
InChI |
InChI=1S/C31H26N6O4S2.C5H5N/c1-20-5-14-27-28(29(20)43(39,40)41)42-30(34-27)23-8-12-25(13-9-23)37-31(38)26(21(2)35-37)19-22-6-10-24(11-7-22)36(17-3-15-32)18-4-16-33;1-2-4-6-5-3-1/h5-14,19H,3-4,17-18H2,1-2H3,(H,39,40,41);1-5H/b26-19-; |
InChI Key |
URJDNWXVQHXYLD-XDUZALLESA-N |
Isomeric SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)/C(=C\C5=CC=C(C=C5)N(CCC#N)CCC#N)/C(=N4)C)S(=O)(=O)O.C1=CC=NC=C1 |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N4C(=O)C(=CC5=CC=C(C=C5)N(CCC#N)CCC#N)C(=N4)C)S(=O)(=O)O.C1=CC=NC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


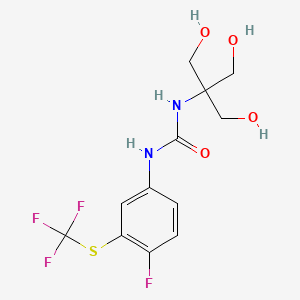
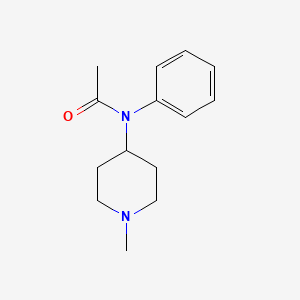
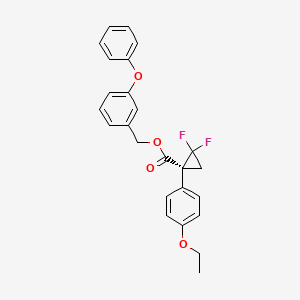

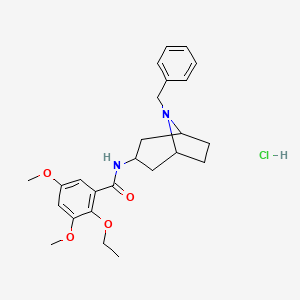
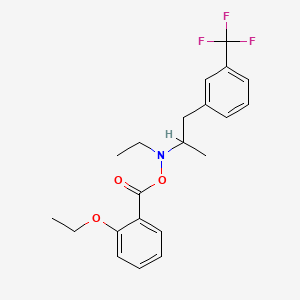
![2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N'-phenylacetohydrazide](/img/structure/B12745899.png)
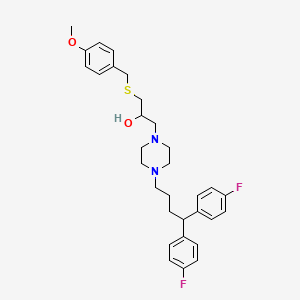

![sodium;(E)-4-[[(3S,6aR,6bS,8aS,11R,12aS,14bR)-4,4,6a,6b,8a,11,14b-heptamethyl-11-[2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylethylcarbamoyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-oxobut-2-enoate](/img/structure/B12745920.png)

